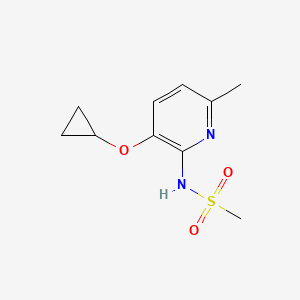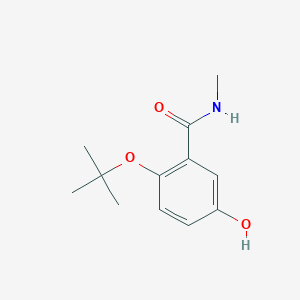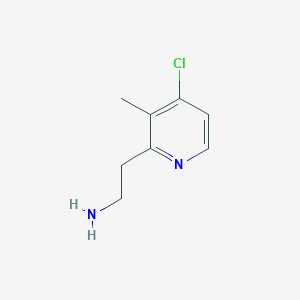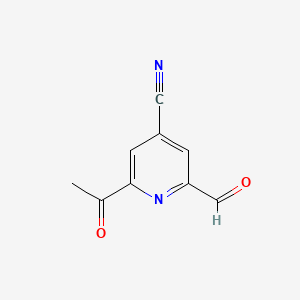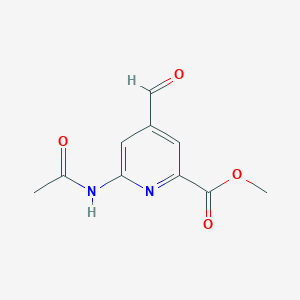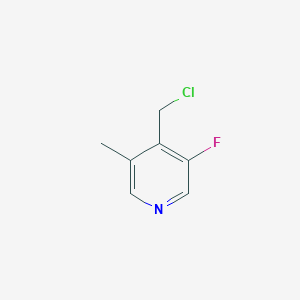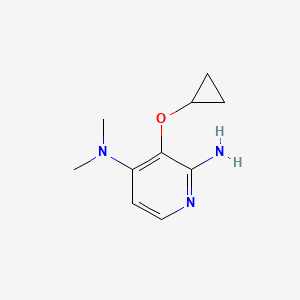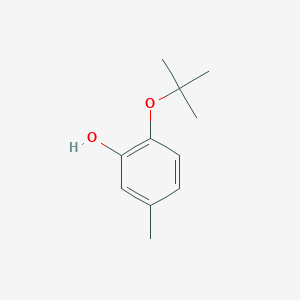
2-(Cyclopropylmethoxy)-5-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-5-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclopropylmethoxy group and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-isopropylphenol can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-isopropylphenol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-isopropylphenol has several scientific research applications:
Medicinal Chemistry: The compound can act as a bioisostere of other functional groups commonly found in bioactive molecules.
Biological Research:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group and the isopropyl group may contribute to favorable interactions with biological targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)phenylboronic acid: This compound shares the cyclopropylmethoxy group but differs in the presence of a boronic acid group instead of an isopropyl group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound has a similar cyclopropylmethoxy group but includes a difluoromethoxy group and a benzoic acid moiety.
Uniqueness
2-(Cyclopropylmethoxy)-5-isopropylphenol is unique due to the combination of the cyclopropylmethoxy group and the isopropyl group attached to the phenol ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-5-6-13(12(14)7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
KQQKLYOUDWRKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




